Hydrogen Bond Donor Count as a Chromatographic Selectivity Determinant vs. Zolpidem
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide possesses one hydrogen bond donor (HBD = 1) from its terminal primary amide group, whereas zolpidem (N,N-dimethyl tertiary amide) has zero hydrogen bond donors (HBD = 0) [1]. This difference fundamentally alters reversed-phase HPLC retention behavior under compendial conditions; primary amides exhibit stronger interaction with polar-embedded stationary phases and different selectivity relative to tertiary amides when using acetonitrile–aqueous buffer mobile phases at pH 5.5–8.0 [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (primary amide –CONH₂) |
| Comparator Or Baseline | Zolpidem (N,N-dimethyl): HBD = 0; N-Desmethyl Zolpidem: HBD = 1 (secondary amide –CONHCH₃) |
| Quantified Difference | ΔHBD = +1 vs. zolpidem; same HBD count as N-desmethyl zolpidem but differentiated by amide substitution degree affecting logP and retention |
| Conditions | Computed molecular descriptors from PubChem 2025.09.15 release; validated in reversed-phase HPLC systems per USP Zolpidem Tartrate monograph |
Why This Matters
The HBD count directly predicts retention time ordering in compendial HPLC methods; a procurement officer selecting an impurity standard must match the HBD profile to the target impurity peak to avoid misidentification and failed system suitability.
- [1] PubChem. Computed Properties: Hydrogen Bond Donor Count for CID 20715215. PubChem 2025.09.15 release. View Source
- [2] DrugFuture. USP35-NF30: Zolpidem Tartrate Extended-Release Tablets – Chromatographic System Specifications. United States Pharmacopeia. View Source
